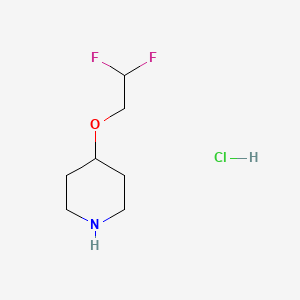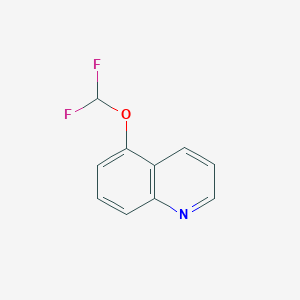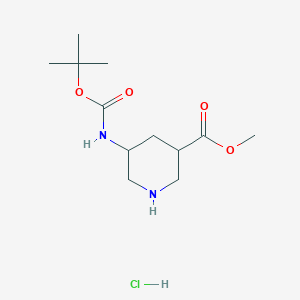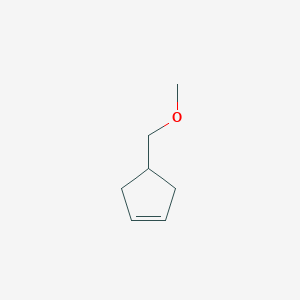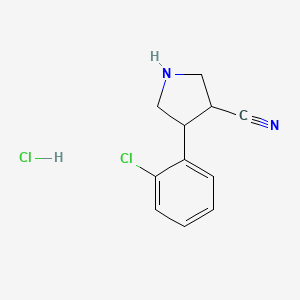
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride
説明
“4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride” is a chemical compound with the CAS Number: 2097936-45-1 . It has a molecular weight of 243.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClN2.ClH/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13;/h1-4,8,10,14H,6-7H2;1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Synthesis and Structural Analysis
The synthesis and characterization of pyrrolidine derivatives and their complexes with various transition metals have been studied for their potential applications in materials science and as antimicrobial agents. For instance, complexes formed by reaction of pyridine derivatives with Mn(II), Fe(III), Co(II), and Ni(II) have been analyzed through spectroscopic methods, revealing their structural and thermal properties, as well as their enhanced antibacterial activities compared to free ligands (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015). Additionally, the development of new pyrrolo[2,3-b]pyridine scaffolds has been explored for their biological activities, where derivatives were synthesized and characterized, underscoring the versatility of pyrrolidine derivatives in synthesizing biologically active compounds (Sroor, 2019).
Antimicrobial Studies
The antimicrobial potential of pyrrolidine derivatives has been a significant area of research. Various studies have synthesized and tested pyrrolidine derivatives for bacteriostatic and antituberculosis activity, demonstrating significant activity in some cases (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008). This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and tuberculosis.
Material Science Applications
In material science, the structural, optical, and junction characteristics of pyridine derivatives have been extensively studied. For example, the analysis of pyrazolo pyridine derivatives has provided insights into their monoclinic polycrystalline nature, optical functions, and potential as photosensors, which could have applications in electronic devices and optical materials (Zedan, El-Taweel, & El-Menyawy, 2020).
Chemical Synthesis and Optimization
The optimization of synthesis processes for related compounds, such as the improved synthesis of Vildagliptin, demonstrates the importance of pyrrolidine derivatives in pharmaceutical manufacturing. The streamlined synthesis routes offer higher yields and purity, which are crucial for the production of medical drugs (Chun-min, 2015).
特性
IUPAC Name |
4-(2-chlorophenyl)pyrrolidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2.ClH/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13;/h1-4,8,10,14H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZRCZZTBYYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




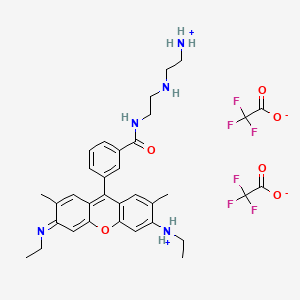

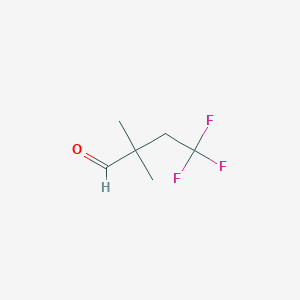
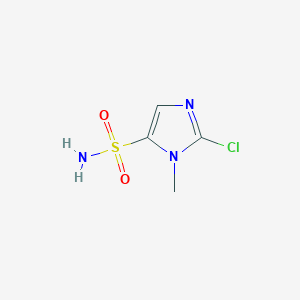
![methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1435841.png)
![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)
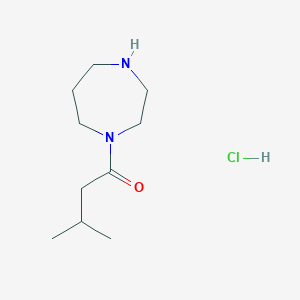

![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
